molecular formula C10H7NO4 B3058662 1-Nitronaphthalene-2,7-diol CAS No. 90800-48-9

1-Nitronaphthalene-2,7-diol

Cat. No.: B3058662
CAS No.: 90800-48-9
M. Wt: 205.17 g/mol
InChI Key: OKEJHHNHKPWQAB-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Compounds Research

Polycyclic Aromatic Compounds (PACs) represent a vast class of organic molecules characterized by the presence of two or more fused aromatic rings. nih.govmdpi.com Naphthalene (B1677914), the simplest polycyclic aromatic hydrocarbon (PAH), consists of two fused benzene (B151609) rings and serves as a fundamental building block for a diverse array of more complex structures. mdpi.com PACs, including their nitro, hydroxyl, and oxy derivatives, are widespread environmental contaminants, often formed from the incomplete combustion of organic materials like fossil fuels and biomass. nih.govhealthandenvironment.org Consequently, they are a subject of intense research due to their persistence in the environment and the carcinogenic and mutagenic properties exhibited by many of their members. healthandenvironment.orgresearchgate.net

Significance of Nitro and Hydroxyl Functional Groups in Naphthalene Systems

The properties of 1-Nitronaphthalene-2,7-diol are intrinsically linked to the electronic interplay between its nitro (–NO₂) and hydroxyl (–OH) substituents. These two groups exert nearly opposite effects on the aromatic system, creating a molecule with distinct regions of varied electron density and reactivity.

The Nitro Group (–NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution reactions. lkouniv.ac.innumberanalytics.comwikipedia.org It achieves this through both a strong inductive effect and a resonance effect, which pull electron density from the naphthalene core. nih.gov This deactivation is most pronounced at the ortho and para positions relative to the nitro group, making the meta positions more susceptible to attack by electrophiles. lkouniv.ac.in The presence of a nitro group is a hallmark of many important industrial chemicals, including precursors for dyes and explosives. wikipedia.orgnih.gov

The Hydroxyl Group (–OH): In contrast, the hydroxyl group is a potent activating, electron-donating group. msu.eduresearchgate.net Through its resonance effect, the oxygen atom's lone pairs increase the electron density of the aromatic ring, particularly at the ortho and para positions. msu.edu This enhancement in nucleophilicity makes the ring more reactive towards electrophiles. msu.edu Phenolic compounds, including naphthalene diols (naphthalenediols), are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom to neutralize free radicals. nih.govacs.org The stability of the resulting phenoxyl radical is a key factor in this activity.

In a molecule like this compound, these competing influences create a complex reactivity profile. The hydroxyl groups activate the ring, while the nitro group deactivates it, and their relative positions dictate the ultimate chemical behavior and potential for further functionalization.

Scope and Research Objectives for this compound Studies

While this compound is not as extensively documented as some other naphthalene derivatives, its structure suggests several key areas of research interest. Scientific investigations into this compound would likely focus on the following objectives:

Synthesis and Characterization: A primary objective would be to develop efficient and selective synthetic routes to produce this compound. A plausible, though not explicitly documented, approach would involve the nitration of 2,7-dihydroxynaphthalene (B41206). The challenge lies in controlling the regioselectivity of the nitration to favor the desired isomer. Subsequent research would involve comprehensive characterization using modern spectroscopic and analytical techniques to confirm its structure and purity.

Reactivity and Mechanistic Studies: A major focus would be to investigate the compound's reactivity. The interplay between the electron-donating diol system and the electron-withdrawing nitro group makes it an interesting substrate for electrophilic and nucleophilic substitution reactions. Research would aim to understand how the substituents direct further chemical modifications, providing valuable data for synthetic chemists.

Evaluation of Antioxidant Potential: Naphthalene diols are known to be effective antioxidants. nih.govacs.org A key research objective would be to quantify the hydrogen-atom transfer (HAT) capability of this compound. Studies would compare its activity to other catechols and naphthalenediols to determine how the presence of the deactivating nitro group modulates its antioxidant efficacy.

Applications in Materials Science: Substituted naphthalenes serve as precursors for dyes, pigments, and advanced materials. acs.org Research could explore the potential of this compound as a monomer or intermediate for the synthesis of novel polymers or functional dyes. The reduction of the nitro group to an amine would yield an amino-naphthalene-diol, a versatile building block for creating complex molecular architectures.

Data Tables

Table 1: General Properties of Related Naphthalene Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
NaphthaleneC₁₀H₈128.1780.26218
1-Nitronaphthalene (B515781)C₁₀H₇NO₂173.1759-61 researchgate.net304 researchgate.net
2,7-NaphthalenediolC₁₀H₈O₂160.17190Decomposes
1-Nitro-2-naphtholC₁₀H₇NO₃189.17103-104 orgsyn.orgNot Available

This table presents data for structurally related compounds to provide context for the properties of this compound, for which specific experimental data is not widely available.

Table 2: Interactive Physicochemical Properties of 1-Nitronaphthalene

PropertyValueSource
Assay99% nih.gov
FormSolid nih.gov
Melting Point53-57 °C nih.gov
Boiling Point304 °C nih.gov
Density1.223 g/mL at 25 °C nih.gov
Water SolubilityInsoluble nih.gov
Alcohol SolubilitySoluble nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitronaphthalene-2,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-7-3-1-6-2-4-9(13)10(11(14)15)8(6)5-7/h1-5,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEJHHNHKPWQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2[N+](=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30542741
Record name 1-Nitronaphthalene-2,7-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90800-48-9
Record name 1-Nitronaphthalene-2,7-diol
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URL https://comptox.epa.gov/dashboard/DTXSID30542741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Mechanistic Pathways for Nitronaphthalene Diols

Regioselective Nitration Methodologies for Naphthalene (B1677914) Derivatives

The introduction of a nitro group onto the naphthalene ring is a critical step in the synthesis of 1-nitronaphthalene-2,7-diol. The position of nitration is highly dependent on the reaction conditions and the directing effects of existing substituents.

Conventional Nitration Approaches

Traditional methods for the nitration of naphthalene and its derivatives typically employ a mixture of nitric acid and sulfuric acid. mdpi.comscitepress.orgjst.go.jpnumberanalytics.com This "mixed acid" approach generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich naphthalene ring. researchgate.net In the case of unsubstituted naphthalene, nitration predominantly occurs at the α-position (C1) to yield 1-nitronaphthalene (B515781) as the major product, with the β-isomer (2-nitronaphthalene) formed in smaller amounts. scitepress.orgnumberanalytics.comvpscience.orgiptsalipur.org The regioselectivity can be influenced by temperature, with lower temperatures favoring the formation of the α-isomer. iptsalipur.org For the synthesis of this compound, the starting material would ideally be 2,7-dihydroxynaphthalene (B41206). The hydroxyl groups are activating and would direct the incoming nitro group.

The nitration of naphthalene derivatives is a well-established process, and various conditions have been explored to control the regioselectivity. The choice of solvent and nitrating agent can significantly impact the isomer distribution. researchgate.net For instance, nitration of naphthalene in 1,4-dioxane (B91453) using a classical nitrating mixture has been shown to produce 1-nitronaphthalene with high selectivity (96%) and in high yield (96-97%). scitepress.org

Catalytic and Green Chemistry Approaches to Nitration

In recent years, there has been a significant push towards developing more environmentally friendly and selective nitration methods. rsc.org These approaches aim to reduce the use of corrosive and hazardous reagents like concentrated sulfuric acid. mdpi.com Zeolites, with their shape-selective properties, have emerged as promising catalysts for the regioselective nitration of naphthalene. mdpi.comgoogle.com For example, HBEA zeolite has been shown to catalyze the mononitration of naphthalene with high selectivity towards 1-nitronaphthalene. mdpi.com Other catalytic systems, such as those employing indium(III) triflate or lanthanum(III) nitrobenzenesulfonates, have also been investigated as alternatives to sulfuric acid. scitepress.org

Mechanochemical methods, which involve ball milling under solvent-minimized conditions, represent a green chemistry approach to nitration. rsc.org These methods often utilize benign, recyclable organic nitrating agents. rsc.org Another strategy involves the use of solid acid catalysts, such as SO₃H functionalized polystyrene resin, which can catalyze nitration while avoiding the hazards associated with sulfuric acid. researchgate.net

Introduction of Hydroxyl Groups in Naphthalene Systems

The synthesis of this compound also requires the presence of two hydroxyl groups at the C2 and C7 positions. These can be introduced either before or after the nitration step.

Dihydroxylation Reactions

Direct dihydroxylation of a nitronaphthalene is a potential route. For instance, superoxide (B77818) radical anion (O₂⁻), generated from potassium superoxide (KO₂) and a crown ether, can effectively hydroxylate nitronaphthalenes. jst.go.jpnih.gov This reaction tends to occur at electron-deficient positions, which are influenced by the electron-withdrawing nitro group. nih.gov Another approach involves the catalytic syn-dihydroxylation of naphthalene using catalysts like iron complexes with hydrogen peroxide as the oxidant, which can produce diol intermediates that can be subsequently nitrated.

Enzymatic dihydroxylation is another possibility. For example, epoxide hydrolase can hydrolyze nitronaphthalene oxides to the corresponding dihydroxydihydronaphthalenes. bio-rad.com

Functional Group Interconversions Leading to Diols

An alternative strategy involves the conversion of other functional groups into hydroxyl groups. This is a common tactic in organic synthesis, often referred to as functional group interconversion (FGI). youtube.comlkouniv.ac.in For example, methoxy (B1213986) groups can be cleaved to yield hydroxyl groups. The regioselective cleavage of methyl ethers on a naphthalene ring can be achieved using reagents like aluminum chloride, where the presence of other functional groups can direct the cleavage. scirp.org Therefore, one could start with 2,7-dimethoxynaphthalene, perform the nitration, and then demethylate to obtain the final product.

The conversion of amines to hydroxyl groups is also a feasible transformation, typically proceeding through a diazonium salt intermediate. vpscience.org An amino group can be converted to a diazonium group using nitrous acid, which can then be displaced by a hydroxyl group upon heating in an aqueous solution.

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The nitration of naphthalene is generally considered an electrophilic aromatic substitution reaction. numberanalytics.comvpscience.org The key reactive intermediate is the nitronium ion (NO₂⁺). researchgate.net However, studies have also pointed to the involvement of a charge-transfer mechanism, especially in photochemical nitration. rsc.orgnih.gov In this mechanism, a naphthalene cation radical is formed as a critical intermediate, which then reacts with nitrogen dioxide. rsc.org

The regioselectivity of the nitration of substituted naphthalenes is governed by the electronic and steric effects of the substituents. In the case of 2,7-dihydroxynaphthalene, the hydroxyl groups are strongly activating and ortho-, para-directing. This would favor nitration at positions 1, 3, 6, and 8. The formation of this compound would therefore be a likely outcome, although mixtures of isomers could be formed.

The mechanism of dihydroxylation reactions can vary. The reaction with superoxide radical anion is proposed to proceed via two different mechanisms depending on the reduction potential of the nitronaphthalene. nih.gov Enzymatic hydroxylations, on the other hand, proceed through highly specific enzyme-substrate interactions. bio-rad.com

Electrophilic Aromatic Substitution Mechanisms in Nitration

The synthesis of this compound is primarily achieved through the nitration of 2,7-dihydroxynaphthalene. vulcanchem.com This reaction is a classic example of electrophilic aromatic substitution (SEAr), a fundamental mechanism in organic chemistry for introducing functional groups onto an aromatic ring. masterorganicchemistry.comsemanticscholar.org The process involves the attack of an electron-rich aromatic ring on a strong electrophile.

The key electrophile in aromatic nitration is the nitronium ion (NO₂⁺). masterorganicchemistry.com This highly reactive species is typically generated in situ by reacting concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion. masterorganicchemistry.com

Mechanism Steps:

Generation of the Electrophile: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Electrophilic Attack: The electron-rich naphthalene ring of 2,7-dihydroxynaphthalene attacks the nitronium ion. The two hydroxyl (-OH) groups on the naphthalene ring are powerful activating groups, meaning they donate electron density into the ring system, making it significantly more nucleophilic than unsubstituted naphthalene. This increased reactivity facilitates the electrophilic attack. The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom that was attacked by the nitronium ion. This step restores the aromaticity of the naphthalene ring, resulting in the final product, this compound. masterorganicchemistry.com

The regioselectivity of the reaction—the placement of the nitro group at the C1 position—is dictated by the electronic effects of the two hydroxyl groups. In naphthalene systems, the alpha positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the beta positions (2, 3, 6, 7). The hydroxyl groups at C2 and C7 are ortho-, para-directing. The -OH group at C2 strongly activates the ortho-positions C1 and C3. The -OH group at C7 activates the ortho-positions C6 and C8. The formation of this compound indicates that substitution is favored at the highly activated C1 alpha-position. smolecule.com

The table below summarizes typical conditions used for the nitration of naphthalene and its derivatives, highlighting the common use of mixed acid systems.

Chemical Reactivity and Transformation Mechanisms of 1 Nitronaphthalene 2,7 Diol

Pathways Involving the Nitro Functional Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic system and can itself undergo key transformations.

Reduction Reactions

The most prominent reaction of the nitro group in nitronaphthalene derivatives is its reduction to an amino group (-NH₂). This transformation is a critical step in the synthesis of various amino-substituted naphthalene (B1677914) compounds. For 1-Nitronaphthalene-2,7-diol, this reaction yields 1-Aminonaphthalene-2,7-diol. This reduction can be achieved through several methods, most commonly via catalytic hydrogenation.

This process typically involves the use of hydrogen gas (H₂) and a metal catalyst. Common catalysts for the reduction of related nitroaromatic compounds include palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). nih.govmdpi.com The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates, which are rapidly reduced to the final amine product. For instance, the liquid-phase hydrogenation of α-nitronaphthalene to α-naphthylamine is effectively carried out using a nickel catalyst at temperatures between 30 and 100°C under hydrogen pressure. nih.gov

Alternative reduction systems have also been developed. A process using aqueous sodium formate (B1220265) in the presence of a palladium-on-carbon catalyst has been shown to reduce the disodium (B8443419) salt of 1-nitronaphthalene-3,6,8-trisulphonic acid to the corresponding aminonaphthalene trisulphonic acid with a 98% yield. More recent developments include the use of air- and moisture-stable manganese catalysts for the chemoselective hydrogenation of various nitroarenes, which successfully converts 1-nitronaphthalene (B515781) to naphthalen-1-amine in a 75% yield. dtu.dk These methods highlight the range of conditions available for the reduction of the nitro group on a naphthalene ring system, which are applicable to this compound.

Table 1: Selected Methods for the Reduction of Nitronaphthalene Derivatives
Nitronaphthalene DerivativeReagents and ConditionsProductYieldReference
1-NitronaphthaleneH₂, Nickel catalyst, 30-100°C, 400-500 lbs pressure1-Naphthylamine99-100% nih.gov
1-Nitronaphthalene-3,6,8-trisulphonic acid (disodium salt)Sodium formate, 3% Pd/C catalyst, water1-Aminonaphthalene-3,6,8-trisulphonic acid98%
1-NitronaphthaleneH₂, Mn-1 catalyst, toluene, 130°C, 50 bar H₂Naphthalen-1-amine75% dtu.dk
AnthraceneH₂, Ni/Hβ-zeolite catalyst, 100°C, sc-CO₂Octahydroanthracene100% conversion mdpi.com

Nitro Group as an Electron-Withdrawing Moiety

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its effect through both induction and resonance. This property significantly deactivates the naphthalene ring system towards electrophilic aromatic substitution reactions. The withdrawal of electron density makes the aromatic rings less nucleophilic and therefore less reactive towards electrophiles like those used in nitration, halogenation, or Friedel-Crafts reactions.

Conversely, this electron-withdrawing nature makes the aromatic system more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present on the ring. Furthermore, the presence of the nitro group makes the naphthalene ring system more resistant to oxidative degradation compared to the unsubstituted naphthalene or its hydroxylated analogues.

The strong electron-withdrawing character also impacts the acidity of the hydroxyl groups, making them more acidic than those in an equivalent naphthalenediol without the nitro substituent. This increased acidity can influence the reactivity of the -OH groups in base-catalyzed reactions.

Reactions of the Hydroxyl Functional Groups

The two hydroxyl groups of this compound behave as typical phenolic hydroxyls, capable of undergoing oxidation, substitution, and esterification.

Oxidation Reactions

Naphthalenediols are susceptible to oxidation, and the products formed depend on the relative positions of the hydroxyl groups. For diols that can form a quinone structure, such as 1,2- and 1,4-naphthalenediols, oxidation to the corresponding naphthoquinone is a common transformation. nih.gov Studies on various naphthalenediols have shown that they can be oxidized by reagents like potassium superoxide (B77818) (KO₂) in aprotic media to yield mono- or dihydroxynaphthoquinones. lookchem.comresearchgate.net For example, 1,4-naphthalenediol is readily converted to 1,4-naphthoquinone. researchgate.net

Based on this reactivity pattern, it is expected that the hydroxyl groups of this compound can be oxidized to form the corresponding dicarbonyl compound, 1-Nitro-2,7-naphthoquinone. The reaction would involve the removal of two hydrogen atoms and the formation of two carbonyl groups at the C-2 and C-7 positions.

Substitution Reactions

The direct substitution of a phenolic hydroxyl group is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. libretexts.org Therefore, reaction pathways typically involve an initial conversion of the hydroxyl group into a better leaving group, for example, by converting it into a sulfonate ester (like a tosylate or mesylate). This activated intermediate can then undergo nucleophilic substitution.

While direct substitution is difficult, related methodologies show that the functionalization of naphthols is possible. For instance, the hydroxyl groups of naphthol derivatives can be substituted by various nucleophiles under Brønsted acid catalysis, a reaction that is believed to proceed through the keto tautomer of the naphthol. researchgate.net This provides a potential, though not direct, pathway for the substitution of the hydroxyl groups in this compound.

Esterification Reactions

The hydroxyl groups of this compound can readily undergo esterification, a common reaction for alcohols and phenols. byjus.com This reaction typically involves treating the diol with a carboxylic acid, acid anhydride, or acyl chloride to form the corresponding diester. medcraveonline.com The Fischer esterification method, which uses a carboxylic acid and a strong acid catalyst (like H₂SO₄), is a classic example. libretexts.org Alternatively, using more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base like pyridine, provides a high-yielding route to the ester products.

Intramolecular and Intermolecular Chemical Dynamics

Photochemical Degradation Pathways

No data is available on the photochemical degradation pathways of this compound. Research on related compounds, such as 1-nitronaphthalene, indicates that photolysis can be a degradation pathway, but the specific products and mechanisms for the 2,7-diol derivative have not been documented.

Radical-Initiated Reactions

There is no available information concerning the radical-initiated reactions of this compound. Studies on naphthalene and its simpler derivatives show reactions with hydroxyl and nitrate (B79036) radicals are significant atmospheric transformation processes. who.inthmdb.ca However, the influence of the hydroxyl and nitro groups at the 2, 7, and 1 positions, respectively, on the naphthalene ring of this compound has not been investigated in the context of radical-initiated reactions.

Data Tables

Due to the absence of research data, no data tables can be generated.

Compound Names

As no specific reactions or related compounds could be discussed in detail, a table of compound names is not applicable.

Advanced Spectroscopic and Structural Characterization of Nitronaphthalene Diols

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule's functional groups. For 1-Nitronaphthalene-2,7-diol, the FT-IR spectrum is expected to be dominated by the vibrations of the hydroxyl (O-H), nitro (NO₂), and aromatic (C-H, C=C) groups.

The presence of two hydroxyl groups would give rise to a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of O-H stretching vibrations involved in intermolecular hydrogen bonding. The aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands around 3100-3000 cm⁻¹.

The nitro group has two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). These are typically strong bands, expected to appear around 1550-1520 cm⁻¹ and 1355-1345 cm⁻¹, respectively. The exact positions can be influenced by the electronic effects of the hydroxyl groups and their position on the naphthalene (B1677914) ring.

The C=C stretching vibrations of the naphthalene ring system will produce a set of sharp to medium intensity bands in the 1620-1450 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations will also be present, providing further structural information in the fingerprint region (below 1400 cm⁻¹). For instance, an FT-IR spectrum of the related compound 2,7-dihydroxynaphthalene (B41206) shows characteristic absorptions that can be used as a reference for the diol portion of the target molecule. researchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3500-3200O-H stretch (hydrogen-bonded)Strong, Broad
3100-3000Aromatic C-H stretchWeak to Medium
1620-1450Aromatic C=C stretchMedium to Strong
1550-1520Asymmetric NO₂ stretchStrong
1355-1345Symmetric NO₂ stretchStrong
1280-1180Aromatic C-O stretchMedium to Strong
Below 900Aromatic C-H out-of-plane bendMedium to Strong

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar and symmetric vibrations.

For this compound, the symmetric stretching vibration of the nitro group (ν_s(NO₂)) is expected to produce a very strong and characteristic band in the Raman spectrum, typically around 1350 cm⁻¹. doi.org The aromatic ring vibrations, particularly the ring breathing modes, will also be prominent. In contrast to FT-IR, the O-H stretching vibrations are generally weak in Raman spectra. Theoretical studies on nitronaphthalenes using density functional theory (DFT) have shown that the intensity of the symmetric NO₂ stretching mode in the Raman spectrum is sensitive to the position of the nitro group on the naphthalene ring. doi.org

Table 2: Predicted Key Raman Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3100-3000Aromatic C-H stretchMedium
1620-1580Aromatic C=C stretchStrong
~1350Symmetric NO₂ stretchVery Strong
1000-600Aromatic ring breathing/deformationMedium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum would show distinct signals for the aromatic protons and the hydroxyl protons.

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl groups. The nitro group will cause a downfield shift (to higher ppm values) for nearby protons, while the hydroxyl groups will cause an upfield shift (to lower ppm values). The protons on the naphthalene ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific coupling patterns (spin-spin splitting) between adjacent protons would allow for the assignment of each signal to a specific position on the ring.

The hydroxyl protons will appear as a broad singlet, the chemical shift of which is highly dependent on concentration, temperature, and solvent. This signal can be confirmed by its disappearance upon the addition of a few drops of D₂O to the NMR tube, due to proton exchange.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

The chemical shifts of the carbon atoms are also strongly influenced by the attached substituents. The carbon atom bearing the nitro group (C-1) is expected to be significantly deshielded and appear downfield. Conversely, the carbons bearing the hydroxyl groups (C-2 and C-7) will also be shifted downfield due to the electronegativity of the oxygen atoms. Studies on substituted naphthalenes have established trends in substituent chemical shifts that can be used to predict the approximate chemical shifts in the target molecule. rsc.orgrsc.orgacs.org The remaining aromatic carbons will resonate in the typical range for naphthalenes, with their specific shifts determined by their position relative to the substituents.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Rationale
C-1140-150Attached to electron-withdrawing NO₂ group
C-2, C-7150-160Attached to electron-donating OH groups
Other Aromatic C110-140Influenced by proximity to substituents
Quaternary C (C-4a, C-8a)125-135Bridgehead carbons

While ¹H and ¹³C NMR provide foundational information, complex structures like this compound often require advanced multidimensional NMR techniques for unambiguous signal assignment. These experiments correlate signals within the same spectrum or between different spectra, revealing the connectivity of atoms.

Correlation Spectroscopy (COSY): A 2D ¹H-¹H NMR experiment that shows correlations between protons that are coupled to each other. This would be invaluable for tracing the connectivity of the protons on the naphthalene ring system and confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): A 2D experiment that correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum.

The combined application of these advanced NMR techniques would provide a comprehensive and unambiguous structural elucidation of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of fragment ions, a detailed structural fingerprint of the molecule can be obtained.

High-resolution mass spectrometry provides the exact molecular mass of this compound, allowing for the determination of its elemental composition with high accuracy. For this compound (C₁₀H₇NO₄), the expected exact mass is 205.0375 u. HRMS is crucial for distinguishing between isomers and compounds with the same nominal mass.

In atmospheric pressure chemical ionization (APCI) HRMS, nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) typically exhibit several characteristic ions in the positive mode, such as [M+H]⁺, [M+H-O]⁺, and [M+3H-O₂]⁺. researchgate.net Negative ion mode, particularly with electrospray ionization (ESI), can yield M⁻ and [M-H]⁻ ions. nih.gov

Tandem mass spectrometry (MS/MS) is employed to further probe the structure of this compound by isolating a precursor ion and inducing its fragmentation. This technique is highly specific for identifying functional groups. A hallmark of nitroaromatic compounds in MS/MS analysis is the characteristic neutral loss of nitric oxide (NO, 30 u) and nitrogen dioxide (NO₂, 46 u). nih.govstrath.ac.uk

For instance, under negative ion mode conditions, the molecular ion [M]⁻ of a nitro-PAH can be selected and fragmented, commonly resulting in the formation of an [M-NO]⁻ ion or the NO₂⁻ anion (m/z 46). nih.govacs.org This specific fragmentation pathway is a reliable indicator for the presence of the nitro group. In positive chemical ionization (PCI) mode, the protonated molecule [M+H]⁺ is often the most intense peak, which can then be subjected to collision-induced dissociation to generate product ions for sensitive quantification. mdpi.com

Table 1: Representative MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss (u)Fragmentation Pathway
205.0375 ([M-H]⁻)175.027130Loss of NO
205.0375 ([M-H]⁻)159.032246Loss of NO₂
206.0453 ([M+H]⁺)190.045316Loss of O
206.0453 ([M+H]⁺)178.045328Loss of CO

Note: This table is illustrative and based on typical fragmentation patterns of nitroaromatic compounds.

Electronic Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy investigates the transitions between electronic energy levels within the molecule upon absorption of ultraviolet or visible light, providing information about its electronic structure and excited-state properties.

The UV-Vis absorption spectrum of this compound is dictated by the naphthalene aromatic system, which is modified by the electronic effects of the nitro group and two hydroxyl groups. The nitro group, being strongly electron-withdrawing, and the hydroxyl groups, being electron-donating, influence the π-π* transitions of the naphthalene core. nih.gov The spectrum is expected to show characteristic absorption bands that are red-shifted compared to unsubstituted naphthalene due to the extension of the conjugated system by the substituents. nih.gov

The solvent polarity can also affect the absorption spectrum; polar solvents may cause a red-shift in the absorption bands, particularly for transitions with a charge-transfer character. nih.gov Studies on related compounds like 1-nitronaphthalene (B515781) show absorption maxima that vary with the solvent used. researchgate.net

Table 2: Predicted UV-Vis Absorption Maxima for this compound

SolventPredicted λmax 1 (nm)Predicted λmax 2 (nm)
Hexane~340~270
Ethanol~350~275

Note: These values are estimations based on the known spectral properties of nitronaphthalenes and dihydroxynaphthalenes.

Nitroaromatic compounds, including nitronaphthalenes, are typically characterized by very low fluorescence quantum yields or are considered non-fluorescent. nih.govacs.org This is due to highly efficient intersystem crossing (ISC) from the lowest singlet excited state (S₁) to the triplet manifold (Tₙ), a process that occurs on a sub-picosecond timescale. nih.govrsc.org The nitro group acts as an effective fluorescence quencher. nih.gov

However, the presence of strong electron-donating groups, such as the two hydroxyl groups in this compound, can potentially increase the fluorescence quantum yield. nih.govrsc.org These "push-pull" systems can introduce a charge-transfer character to the excited state, which may alter the rates of radiative and non-radiative decay pathways. acs.org While still expected to be weakly fluorescent, the emission properties of this compound would be highly sensitive to solvent polarity. rsc.org The triplet state of nitronaphthalenes has been observed to react with other molecules, which is a key aspect of their photochemistry. copernicus.org

Chiroptical Spectroscopic Methods for Stereochemical Determination

Chiroptical spectroscopic methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to determine the stereochemistry of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

Computational Chemistry and Theoretical Modeling of 1 Nitronaphthalene 2,7 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent reactivity of 1-nitronaphthalene-2,7-diol. These methods solve the Schrödinger equation for the molecule, providing a detailed picture of its electronic landscape.

Density Functional Theory (DFT) has become a principal tool for predicting the structural and spectroscopic properties of nitronaphthalene derivatives. By focusing on the electron density rather than the full many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.

Molecular Geometry: DFT calculations, often employing functionals like B3LYP, can predict the optimized geometry of this compound with high accuracy. researchgate.net These calculations provide detailed geometric parameters, including bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure. The presence of both electron-donating hydroxyl (-OH) groups and an electron-withdrawing nitro (-NO2) group on the naphthalene (B1677914) framework creates a unique electronic environment that influences the final geometry. Studies on related nitronaphthalene compounds have validated the accuracy of DFT predictions against experimental data.

Vibrational Frequencies: Frequency calculations based on DFT are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. For nitronaphthalene compounds, characteristic vibrational modes can be assigned to specific molecular motions. For instance, the symmetric stretching of the nitro group, often coupled with the carbon-nitrogen bond stretching, typically appears as a strong peak in the vibrational spectra. The hydroxyl group vibrations also give rise to characteristic broad absorption bands, usually in the 3200-3600 cm⁻¹ region, with their exact position and shape being sensitive to intermolecular hydrogen bonding.

Below is an interactive table showcasing typical calculated vibrational frequencies for key functional groups in nitronaphthalene derivatives based on DFT studies.

Functional GroupVibrational ModeTypical Calculated Frequency Range (cm⁻¹)
Nitro (-NO₂)Symmetric Stretch~1350
Nitro (-NO₂)Asymmetric Stretch~1520
Hydroxyl (-OH)O-H Stretch3200 - 3600
Aromatic C-HC-H Stretch3000 - 3100

Note: These are generalized ranges and can vary based on the specific computational method and the local chemical environment within the molecule.

Beyond DFT, other quantum chemical methods are employed to investigate the electronic properties of molecules like this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., MP2, CCSD), are derived directly from theoretical principles without the inclusion of experimental data. sioc-journal.cn While computationally more demanding than DFT, they can provide highly accurate electronic property predictions. liverpool.ac.uk For instance, ab initio calculations are used to determine ionization potentials and electron affinities, which are crucial for understanding the molecule's behavior in redox reactions. researchgate.net However, the accuracy of ab initio methods can be sensitive to the choice of basis set, with smaller basis sets sometimes leading to inaccuracies. liverpool.ac.uk

Semi-Empirical Methods: These methods, such as PM6 and RM1, use parameters derived from experimental data to simplify the calculations. researchgate.net While generally less accurate than DFT or ab initio methods, they are significantly faster, allowing for the study of larger molecular systems or longer timescale phenomena. researchgate.net Quantitative Structure-Toxicity Relationship (QSTR) models have been developed using semi-empirical methods to predict the mutagenicity of nitroaromatic compounds. innovareacademics.in These models often use descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to correlate electronic structure with biological activity. innovareacademics.in

Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics

While quantum chemical calculations typically focus on a single, isolated molecule, molecular dynamics (MD) simulations provide a way to study the behavior of molecules in a condensed phase, such as in a solvent or a crystal. researchgate.net MD simulations model the movement of atoms and molecules over time based on classical mechanics, using force fields to describe the interactions between particles. copernicus.org

For this compound, MD simulations can be used to investigate:

Solvation: How the molecule interacts with solvent molecules, including the formation of hydrogen bonds between the hydroxyl groups and polar solvents. aip.org

Crystal Packing: How molecules of this compound arrange themselves in a solid-state crystal lattice, influenced by intermolecular forces.

Conformational Dynamics: The flexibility of the molecule and the rotation of its functional groups over time.

Studies on similar molecules, like 1-nitronaphthalene (B515781), have used MD simulations to analyze dissolution behavior in various solvents, revealing the importance of both solute-solvent and solvent-solvent interactions. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, degradation, or metabolic pathways.

Mechanistic studies on the superelectrophilic activation of 1-nitronaphthalene have utilized DFT to investigate protonation behavior and reaction pathways, providing insights into the electronic structure changes during chemical transformations. The metabolism of 1-nitronaphthalene has been shown to proceed through the formation of epoxide intermediates. researchgate.net Computational modeling can map out the energy landscape of such reactions, identifying the structures of intermediates and, crucially, the transition states that connect them.

Transition State Analysis: The transition state is the highest energy point along a reaction coordinate and represents the bottleneck of the reaction. By calculating the structure and energy of the transition state, chemists can determine the activation energy of a reaction, which is a key factor in determining its rate. For example, in the nitration of naphthalene derivatives, computational modeling can help to understand the regioselectivity of the reaction—why the nitro group is added to a specific position on the naphthalene ring. rsc.org

Prediction of Spectroscopic Parameters

As mentioned in section 5.1.1, quantum chemical calculations are invaluable for predicting vibrational spectra. Beyond this, they can also be used to predict other types of spectroscopic data.

NMR Spectroscopy: Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts of atoms within a molecule. liverpool.ac.uk These predictions can aid in the interpretation of experimental NMR spectra, helping to assign peaks to specific nuclei in this compound. The accuracy of these predictions can be affected by factors such as the choice of computational method and basis set, as well as the treatment of solvent effects. liverpool.ac.uk

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of a molecule, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. scispace.com For nitroaromatic compounds, the n→π* transition of the nitro group often results in a characteristic absorption peak. scispace.com Computational predictions of the UV-Vis spectrum can help to understand the electronic transitions responsible for the observed color and photochemical properties of this compound.

Below is a table summarizing the types of spectroscopic parameters that can be predicted for this compound using computational methods.

Spectroscopic TechniquePredicted ParametersRelevant Computational Methods
Infrared (IR) & RamanVibrational Frequencies, IntensitiesDFT, HF
Nuclear Magnetic Resonance (NMR)Chemical Shifts, Coupling ConstantsGIAO, DFT
Ultraviolet-Visible (UV-Vis)Excitation Energies, Oscillator StrengthsTD-DFT

Derivatization Chemistry for Functionalization and Analytical Applications

Synthesis of Novel Derivatives from Hydroxyl and Nitro Groups

The functional groups of 1-Nitronaphthalene-2,7-diol—two hydroxyl (-OH) groups and one nitro (-NO₂) group—offer multiple pathways for synthesizing novel derivatives. The hydroxyl groups are nucleophilic and can undergo a variety of reactions, while the nitro group can be reduced or otherwise modified.

Derivatization of Hydroxyl Groups: The two hydroxyl groups can be targeted for reactions such as:

Etherification: Reaction with alkyl halides or sulfates in the presence of a base (e.g., Williamson ether synthesis) would yield mono- or di-ethers. This modifies the polarity and solubility of the parent molecule.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base catalyst converts the hydroxyl groups into esters. This is a common strategy to create prodrugs or modify the electronic properties of the naphthalene (B1677914) ring.

Silylation: Reaction with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) can protect the hydroxyl groups during subsequent reactions or increase volatility for gas chromatography. youtube.com

Derivatization of the Nitro Group: The nitro group is a versatile functional handle, primarily through reduction:

Reduction to Amine: The nitro group can be reduced to a primary amine (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni), or chemical reagents like Sn/HCl or Fe/HCl. This would yield 1-Aminonaphthalene-2,7-diol , a key intermediate for further functionalization.

Further Amine Reactions: The resulting amino group can be acylated, alkylated, or used to form Schiff bases, amides, or sulfonamides, significantly expanding the library of accessible derivatives.

The synthesis of these derivatives would typically be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify the structural modifications.

Derivative ClassPotential ReagentsResulting Functional Group
EthersAlkyl Halides (e.g., CH₃I), Base (e.g., NaH)-OCH₃ (Methoxy)
EstersAcyl Chlorides (e.g., Acetyl chloride)-OCOCH₃ (Acetate)
Silyl EthersTrimethylsilyl chloride (TMSCl)-OSi(CH₃)₃
AminesH₂/Pd, Sn/HCl-NH₂ (Amino)

Chemoselective Derivatization Strategies for Analytical Enhancement

Chemoselective derivatization involves modifying one type of functional group while leaving others intact. For this compound, this would mean selectively reacting with either the diol or the nitro functionality. Such strategies are crucial for targeted analytical applications.

For analytical purposes, particularly in techniques requiring sensitive detection like fluorescence or mass spectrometry, the diol moiety is an excellent target for labeling.

Boronic Acids: Phenylboronic acid and its derivatives are known to react selectively and reversibly with 1,2- and 1,3-diols to form cyclic boronate esters. For this compound, a reagent that can bridge the 2,7-diol structure would be required, though this is sterically challenging. More commonly, each hydroxyl group would be targeted individually.

Fluorescent Labeling Agents: Reagents containing a fluorophore, such as dansyl chloride or fluorescein (B123965) isothiocyanate (FITC), can be used to tag the hydroxyl groups. These reactions typically require basic conditions to deprotonate the phenol, enhancing its nucleophilicity. This labeling dramatically increases detection sensitivity in liquid chromatography.

Mass Spectrometry Imaging (MSI) is a powerful technique used to visualize the spatial distribution of molecules directly in tissue sections. nih.gov While no specific MSI studies on this compound exist, related compounds offer a model for its potential application. For instance, the accumulation of nitroimidazole-based agents in hypoxic tumor regions has been studied using MSI. nih.gov

If this compound were used as a probe, for example, in biological tissues, MSI could:

Map its distribution and that of its metabolites within a sample.

Reveal co-localization with other biomolecules.

Provide insights into its mechanism of action or metabolic fate in a spatially resolved manner.

Derivatization can enhance MSI analysis by introducing a tag that is easily ionizable or shifts the mass of the analyte to a region of the spectrum with less interference, thereby improving the signal-to-noise ratio.

Derivatization in Chromatographic Separations

Derivatization is a well-established strategy to improve the chromatographic behavior of analytes. youtube.comresearchgate.net For this compound, derivatization can address issues of poor volatility, thermal instability, or weak detector response.

Gas Chromatography (GC): The parent compound is non-volatile due to its polar hydroxyl groups. For GC analysis, these groups must be derivatized. Silylation is the most common approach, converting the polar -OH groups into non-polar -OSi(CH₃)₃ groups, which increases volatility and thermal stability. youtube.com

High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is primarily used to enhance detectability. The naphthalene core provides inherent UV absorbance, but for trace-level detection, attaching a fluorophore to the hydroxyl groups (as described in 6.2.1) would allow for highly sensitive fluorescence detection. nih.gov Furthermore, derivatization can be used to improve peak shape and resolution by masking the polar hydroxyl groups that might otherwise cause peak tailing. A strategy using 3-nitrophenylhydrazine (B1228671) has been shown to improve sensitivity and chromatographic separation for various metabolites in LC-MS/MS analysis. nih.gov

Chromatographic TechniquePurpose of DerivatizationCommon Reagent TypeExample
Gas Chromatography (GC)Increase volatility and thermal stabilitySilylating AgentBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
HPLC (UV Detection)Improve peak shapeAcylating AgentAcetic Anhydride
HPLC (Fluorescence)Enhance sensitivityFluorescent TagDansyl Chloride
LC-MSImprove ionization and sensitivityPhenylhydrazine derivatives3-Nitrophenylhydrazine (3-NPH) nih.gov

Environmental Chemistry and Atmospheric Transformation of Nitronaphthalene Diols

Formation Pathways in Atmospheric and Aquatic Environments

Nitronaphthalene diols are not primary pollutants but are formed through secondary chemical transformations of naphthalene (B1677914), a ubiquitous polycyclic aromatic hydrocarbon (PAH), in the environment.

The atmospheric formation of nitrated and hydroxylated naphthalene derivatives is a multi-step process initiated by the oxidation of gas-phase naphthalene. The primary pathways involve reactions with radical species, which are abundant in the troposphere.

During the daytime, the hydroxyl radical (OH) is the principal oxidant. The reaction begins with the addition of an OH radical to the naphthalene ring, forming an OH-naphthalene adduct. aaqr.org This adduct can then react with nitrogen dioxide (NO₂) to produce a nitronaphthol and a water molecule. aaqr.org The formation of a diol, such as 1-Nitronaphthalene-2,7-diol, would require a subsequent hydroxylation step, where an existing nitronaphthol undergoes another reaction with an OH radical.

At night, the nitrate (B79036) radical (NO₃) becomes the dominant initiator of PAH transformation due to the absence of photolysis, which would otherwise destroy it. aaqr.org The reaction of NO₃ with naphthalene can also lead to the formation of nitrated derivatives. aaqr.org While some NPAHs are formed directly from combustion, many isomers, particularly those like 2-nitrofluoranthene (B81861) and 2-nitropyrene, are known to be formed primarily through these atmospheric gas-phase reactions of their parent PAHs. aaqr.org

Heterogeneous reactions, where gas-phase oxidants react with PAHs adsorbed on the surface of particulate matter, also contribute to the formation of NPAHs. nih.gov However, studies suggest that gas-phase radical-initiated reactions are the more significant pathway for many nitrated PAH derivatives found in the atmosphere. nih.gov

Table 1: Key Atmospheric Formation Reactions for Nitrated Naphthalene Derivatives

Time of Day Primary Oxidant Initial Reactant Key Steps Resulting Intermediates/Products

| Daytime | Hydroxyl Radical (OH) | Naphthalene | 1. OH addition to naphthalene ring. 2. Subsequent reaction with NO₂. | OH-Naphthalene Adducts, Nitronaphthols | | Nighttime | Nitrate Radical (NO₃) | Naphthalene | 1. NO₃ addition to naphthalene ring. | Nitronaphthalenes, Nitronaphthols |

Photochemical processes are central to the atmospheric creation of this compound and related compounds. The entire formation cascade is driven by energy from the sun, which generates the highly reactive OH radicals through the photolysis of ozone and other precursors. aaqr.org

The OH-initiated pathway is a key photochemical formation route. aaqr.org The rate of this process is dependent on the concentrations of naphthalene, OH radicals, and NO₂. Modeling studies that simulate the chemical kinetics of these reactions are essential for predicting the formation rates of the resulting products. nih.gov However, some models have shown that predicted levels of NPAHs are often underestimated, particularly under low NOₓ conditions, suggesting that our understanding of all effective formation sources may be incomplete. nih.gov

In aquatic environments, photonitration of PAHs can occur in the presence of nitrate or nitrite (B80452) ions, which act as sources for nitrating agents upon illumination. These processes contribute to the formation of nitronaphthalenes in sunlit surface waters, fogs, and clouds. Further photochemical oxidation could potentially hydroxylate these products to form nitronaphthalene diols.

Environmental Degradation Processes

Once formed, nitronaphthalene diols are subject to further transformation and degradation through both photochemical and biological processes.

As with most nitrated aromatic compounds, nitronaphthalene diols are expected to undergo direct photolysis, which is a major degradation pathway for NPAHs in the atmosphere. copernicus.org The nitro functional group allows the molecule to absorb sunlight, leading to its chemical breakdown. This process is particularly efficient during summer months and in regions with high solar irradiation, such as the Arctic during the 24-hour midnight sun period, which can lead to lower ambient concentrations. copernicus.orgcopernicus.org

The atmospheric lifetimes of NPAHs with respect to photolysis can be very short. copernicus.org While specific kinetic data for this compound are not available, data for related compounds illustrate the rapid nature of this degradation process.

Table 2: Illustrative Atmospheric Lifetimes of NPAHs due to Photolysis

Compound Class Phase Estimated Lifetime Reference
Nitro-PAHs Gaseous & Particulate 6 minutes to 3 hours copernicus.org

Note: This data represents the general class of Nitro-PAHs and is used to illustrate the expected high reactivity of nitronaphthalene diols to photolysis.

Microbial degradation represents a significant sink for aromatic pollutants in soil and water. nih.gov Bacteria have evolved diverse metabolic pathways to utilize complex organic molecules like naphthalene and its derivatives as sources of carbon and energy. ethz.ch

The biotransformation of a compound like this compound would likely be initiated by enzymes such as dioxygenases. These enzymes typically introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a dihydrodiol intermediate and preparing the ring for cleavage. nih.govethz.ch In the case of substituted naphthalenes, such as naphthalenesulfonic acids, microbes have been shown to perform double hydroxylation to yield a diol, followed by the elimination of the substituent group and subsequent catabolism through established pathways. nih.gov

Studies on the degradation of naphthalene under denitrifying (anaerobic) conditions have shown that it can be completely mineralized, although often requiring an acclimation period for the microbial populations to adapt. nih.gov The presence of other more easily degradable organic matter can sometimes inhibit the breakdown of more complex pollutants by depleting available electron acceptors like nitrate. nih.gov Therefore, the biotransformation of this compound in natural environments would depend on a complex interplay of microbial community composition, the presence of other organic substrates, and the availability of electron acceptors.

Atmospheric Transport and Fate Modeling

The atmospheric fate of this compound is governed by its transport, partitioning between gas and particle phases, and deposition. As a semi-volatile organic compound, it can exist in both the gas phase and adsorbed to atmospheric particles. copernicus.org This partitioning is a critical factor influencing its atmospheric lifetime and transport potential. Compounds in the particle phase are less susceptible to gas-phase oxidation but are subject to wet and dry deposition, while gas-phase compounds are more readily degraded by radicals but can be transported over long distances. nih.govcopernicus.org

The transport of NPAHs can be significant, with models demonstrating that pollutants from major source regions can be carried across continents and oceans. tulane.edu For example, PAHs emitted in China have been modeled to form outflow plumes that travel across the Pacific Ocean, reaching altitudes of several kilometers. tulane.edu The Arctic, though remote, acts as a receptor for pollutants from lower latitudes, particularly during winter when reduced precipitation and photochemical degradation allow for efficient long-range atmospheric transport. copernicus.orgresearchgate.net

Modeling the fate of a specific compound like this compound requires specific data on its physicochemical properties. The fate and transport of nitro-PAHs can differ significantly from their parent PAHs due to higher molecular weights and different sorption characteristics. nih.gov

Table 3: Key Factors in Atmospheric Transport and Fate Modeling of Nitronaphthalene Diols

Factor Description Relevance to Fate & Transport
Gas-Particle Partitioning The equilibrium distribution of the compound between the gas phase and particulate matter, influenced by temperature and aerosol surface area. tulane.edu Determines the dominant degradation (gas-phase oxidation vs. photolysis on particles) and deposition (wet/dry) pathways.
Chemical Reactions Degradation via reaction with OH, NO₃, and O₃, and direct photolysis. copernicus.org Governs the atmospheric lifetime of the compound.
Deposition Removal from the atmosphere via wet (rain, snow) and dry (gravitational settling) deposition. copernicus.org Controls the ultimate transfer of the compound from the atmosphere to terrestrial and aquatic ecosystems.
Meteorological Conditions Wind patterns, temperature, precipitation, and boundary layer height. tulane.edu Dictates the direction, distance, and efficiency of long-range atmospheric transport.

Applications in Advanced Materials Science and Photonics

Design and Synthesis of Organic Electronic Materials

The molecular architecture of 1-Nitronaphthalene-2,7-diol makes it a prospective candidate for the synthesis of specialized organic materials with tailored electronic properties.

Naphthalene (B1677914) and its derivatives are recognized as fundamental building blocks for constructing conjugated materials used in blue Organic Light-Emitting Diodes (OLEDs). mdpi.com For instance, copolymers based on 1,4-naphthalene have been synthesized and investigated for their potential in creating efficient, solution-processed blue OLEDs. mdpi.com These polymers leverage the inherent luminescent properties of the naphthalene unit. mdpi.com

While direct research on the integration of this compound into OLEDs is not extensively documented, its structure is theoretically advantageous. The naphthalene core provides the necessary aromatic scaffold for an emissive layer, and the hydroxyl groups offer reactive sites for polymerization or functionalization, allowing it to be incorporated into a larger polymer backbone designed for OLED applications. The strong electron-withdrawing nitro group would significantly influence the material's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, a critical factor in tuning the emission color and improving charge injection and transport in an OLED device.

The bifunctional nature of this compound, conferred by its two hydroxyl groups, makes it a suitable monomer for step-growth polymerization. It can potentially react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The resulting polymers would feature the nitronaphthalene moiety as a repeating unit, embedding its specific electronic and optical characteristics into the macromolecular chain.

Furthermore, the nitro group serves as a versatile chemical handle for post-polymerization modification. It can be chemically reduced to an amino group, which can then be used to graft other molecules, alter the polymer's solubility, or introduce cross-linking capabilities. Nitroaromatic compounds are established precursors in various chemical industries, underscoring the potential of their derivatives in creating functional polymers. researchgate.netnih.gov

Photonic Applications of Nitronaphthalene Derivatives

The interplay between the electron-donating hydroxyl groups and the electron-withdrawing nitro group on the naphthalene ring suggests that this compound and its derivatives could exhibit interesting photophysical properties.

Nitroaromatic compounds are typically characterized by very low or non-existent fluorescence, as the nitro group is an effective fluorescence quencher. mdpi.com This quenching occurs through rapid non-radiative decay pathways that compete with light emission. mdpi.com However, the photophysical properties of such molecules can be strategically modulated. The study of various organic compounds shows that their emission characteristics are highly dependent on their molecular structure and the polarity of their environment. researchgate.net

For nitronaphthalene derivatives, it has been demonstrated that the introduction of electron-donating groups, such as amines, can counteract the quenching effect of the nitro group. This creates a "push-pull" system that can facilitate intramolecular charge transfer (ICT) upon photoexcitation, opening up radiative decay pathways and inducing fluorescence. The hydroxyl groups in this compound are weak electron donors, and their interaction with the nitro group could potentially modulate the molecule's excited-state dynamics and influence its luminescent properties, although this effect would likely be less pronounced than with stronger donors like amines.

A significant challenge in organic electronics is the development of stable and efficient electron-deficient, or n-type, semiconductor materials. These materials are essential for creating complementary circuits and efficient OLEDs and organic photovoltaic cells. The powerful electron-withdrawing capacity of the nitro group makes nitro-substituted aromatic compounds prime candidates for n-type materials. By lowering the LUMO energy level of the naphthalene system, the nitro group facilitates the injection and transport of electrons. Therefore, this compound could serve as a valuable building block for designing and synthesizing novel n-type conjugated polymers and small molecules for a range of electronic applications.

Role as Chemical Intermediates in Fine Chemical Synthesis

One of the most established applications for nitronaphthalene compounds is their use as intermediates in the synthesis of other high-value chemicals. researchgate.netnih.govwho.int

1-Nitronaphthalene (B515781) is a significant industrial intermediate, primarily used for the production of 1-Naphthylamine, a precursor for various dyes and agrochemicals. nih.govscitepress.orgwikipedia.org The key transformation is the catalytic hydrogenation of the nitro group to an amine. wikipedia.org

Following this established chemical pathway, this compound is a direct and logical precursor to 1-Amino-naphthalene-2,7-diol . This transformation would involve the selective reduction of the nitro group, leaving the hydroxyl groups intact. The resulting aminodiol is a highly versatile trifunctional molecule. It can be used as:

A monomer in the synthesis of complex polymers like polyamides, polyimides, or polybenzoxazoles.

A building block in the synthesis of pharmaceuticals or other specialized fine chemicals.

A precursor for sophisticated dyes, where the amino and hydroxyl groups can be further functionalized to tune color and solubility.

The synthesis of related aminonaphthols is an area of active chemical research, confirming the value of such compounds as synthetic intermediates. chemicalbook.com

Data Tables

Table 1: Potential Applications of this compound

Application AreaSpecific RoleRationale
Organic Electronics OLED Material PrecursorNaphthalene core is a known blue-emitter scaffold; functional groups allow for polymerization and energy level tuning. mdpi.com
n-type Semiconductor Building BlockThe electron-withdrawing nitro group lowers LUMO energy, facilitating electron transport.
Polymer Chemistry Monomer for Polyesters/PolyurethanesTwo hydroxyl groups enable step-growth polymerization.
Precursor for Functional PolymersNitro group can be reduced to an amine for post-polymerization modification.
Photonics Modulated Fluorescent Material"Push-pull" nature of hydroxyl and nitro groups could potentially influence fluorescence properties.
Fine Chemicals Intermediate for Dyes & PharmaceuticalsServes as a direct precursor to 1-Amino-naphthalene-2,7-diol, a versatile trifunctional building block. wikipedia.orgchemicalbook.com

Advanced Analytical Methodologies for Characterization and Monitoring

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in analytical chemistry for separating, identifying, and quantifying components of a mixture. The choice between liquid and gas chromatography depends largely on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate compounds that are dissolved in a liquid mobile phase. The separation is achieved by passing the sample through a column packed with a stationary phase. The differential interactions of the analytes with the stationary and mobile phases lead to their separation.

For compounds structurally similar to 1-Nitronaphthalene-2,7-diol, such as other nitronaphthalene derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. nih.govresearchgate.net In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Detection is frequently performed using a Photo Diode Array (PDA) or UV-Vis detector. nih.govresearchgate.net

A validated RP-HPLC method for a related compound, 1-fluoronaphthalene, and its impurities (which include 1-nitronaphthalene) utilized a Symmetry C18 column with a mobile phase gradient. researchgate.net While this provides a potential starting point, the specific retention times, optimal mobile phase composition, and detection wavelengths for this compound would require experimental development and validation.

Table 1: Illustrative HPLC Parameters for Nitronaphthalene-class Compounds (Note: This table is a generalized example based on methods for related compounds, as specific data for this compound is unavailable.)

ParameterTypical Condition
ColumnC18 (Reversed-Phase), e.g., 250 x 4.6 mm, 5 µm
Mobile PhaseGradient or isocratic mixture of Acetonitrile/Methanol and buffered water
Flow Rate1.0 mL/min
DetectionPhoto Diode Array (PDA) or UV-Vis Detector (e.g., at 230 nm)
TemperatureAmbient or controlled (e.g., 25-40 °C)

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. chemijournal.com It is particularly suited for volatile and semi-volatile organic compounds. The separation occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase.

The applicability of GC for this compound would depend on its thermal stability and volatility. The presence of two hydroxyl (-OH) groups suggests that the compound may have a higher boiling point and lower volatility compared to 1-Nitronaphthalene (B515781), and it might be prone to thermal degradation at high temperatures. To analyze such compounds by GC, a derivatization step is often required to convert the polar hydroxyl groups into less polar, more volatile derivatives (e.g., silylation).

Analysis of nitronaphthalene compounds has been performed using fused silica (B1680970) capillary columns. capes.gov.br For detection, a mass spectrometer (MS) is often coupled with the GC system (GC-MS), providing both retention time and mass spectral data for confident identification. nih.gov

Electrochemical Analytical Techniques

Electrochemical methods measure the electrical properties of a solution containing the analyte, such as potential or current, to determine its concentration.

Voltammetric Methods

Voltammetry involves applying a time-dependent potential to an electrode and measuring the resulting current. The technique is highly sensitive and can be used for the determination of electroactive species. The nitro group (-NO2) in nitrated aromatic compounds is electrochemically active and can be readily reduced, making voltammetry a suitable technique for their analysis.

Studies on 1-Nitronaphthalene have demonstrated its determination using techniques like differential pulse voltammetry (DPV) at a hanging mercury drop electrode (HMDE). chemicke-listy.czresearchgate.netscispace.com These methods can achieve very low limits of detection, often in the nanomolar to micromolar range. chemicke-listy.czresearchgate.netresearchgate.net The specific reduction potential of this compound would be influenced by the presence and position of the hydroxyl groups on the naphthalene (B1677914) ring, but specific studies are not available.

Table 2: Example Voltammetric Conditions for 1-Nitronaphthalene Analysis (Note: This table is based on methods for the related compound 1-Nitronaphthalene and serves as an illustrative example.)

ParameterTypical Condition
TechniqueDifferential Pulse Voltammetry (DPV)
Working ElectrodeHanging Mercury Drop Electrode (HMDE)
Reference ElectrodeSaturated Calomel Electrode (SCE) or Ag/AgCl
Supporting ElectrolyteBritton-Robinson buffer - methanol mixture
Scan RangeDependent on pH, typically in the negative potential range for reduction

Amperometry

Amperometry is an electrochemical technique where a constant potential is applied to the working electrode, and the current is measured as a function of time. It is often used as a detection method in flow systems, such as the detector in an HPLC system (HPLC-ECD). The sensitivity and selectivity of amperometric detection depend on the choice of the applied potential, which should be set at a level where the analyte of interest is oxidized or reduced. Given the electroactive nature of the nitro group, amperometric detection would be a feasible, highly sensitive detection strategy for this compound, particularly when coupled with a separation technique like HPLC.

Coupled and Hyphenated Analytical Systems

Hyphenated techniques involve coupling a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures. springernature.comsaspublishers.com This approach combines the separation power of chromatography with the identification capabilities of spectroscopy.

The most common and powerful hyphenated systems include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation capabilities of GC with the sensitive and selective detection of MS. nih.gov It is the gold standard for the identification of volatile and semi-volatile compounds. As mentioned, its application to this compound would likely require derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is extremely versatile and can analyze a wide range of compounds, including those that are non-volatile or thermally unstable. saspublishers.com For this compound, LC-MS would be a highly suitable technique, allowing for its separation from related isomers and metabolites, followed by its unambiguous identification and quantification based on its mass-to-charge ratio.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique provides detailed structural information about the analytes as they elute from the HPLC column, which is invaluable for the definitive identification of unknown compounds and isomers. researchgate.net

While no specific applications of these hyphenated systems to this compound are reported, they represent the state-of-the-art for the characterization and monitoring of such compounds in various matrices. springernature.com

GC-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, the direct analysis of polar compounds like this compound is challenging due to its low volatility and potential for thermal degradation in the GC injector and column. To overcome these limitations, a crucial sample preparation step known as derivatization is employed. nih.govyoutube.com

Derivatization: Derivatization chemically modifies the functional groups of the analyte to increase its volatility and thermal stability. youtube.comresearchgate.net For compounds containing hydroxyl groups, such as this compound, silylation is a common and effective derivatization technique. uzh.ch Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and Trimethylchlorosilane (TMCS) react with the hydroxyl groups to replace the acidic protons with non-polar trimethylsilyl (B98337) (TMS) groups. researchgate.net This process significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. nih.gov Another approach is acylation, using reagents like acetic anhydride, which can also effectively derivatize hydroxyl groups. mdpi.com

GC-MS Analysis: Once derivatized, the sample is injected into the GC system. The separation is typically achieved on a non-polar or semi-polar capillary column, such as one with a 5% phenyl polysilphenylene-siloxane stationary phase. nih.gov The temperature of the oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. nih.gov

The separated compounds then enter the mass spectrometer, which is commonly operated in electron ionization (EI) mode. researchgate.net In EI, high-energy electrons bombard the analyte molecules, causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint for identification. researchgate.net For nitronaphthalene derivatives, characteristic fragmentation patterns include the loss of the nitro group (NO₂) or fragments related to the naphthalene ring structure. nih.govresearchgate.net Tandem mass spectrometry (GC-MS/MS) can be used for enhanced selectivity and sensitivity, which is particularly useful for complex matrices by monitoring specific precursor-to-product ion transitions. shimadzu.com

ParameterTypical ConditionReference
Derivatization ReagentBSTFA with 1% TMCS researchgate.netuzh.ch
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, TR-5MS) nih.gov
Injector Temperature250-280°C nih.gov
Carrier GasHelium at a constant flow of 1-1.5 mL/min
Oven ProgramInitial temp. ~60-80°C, ramped to ~300°C nih.gov
Ionization ModeElectron Ionization (EI) at 70 eV researchgate.net
Mass AnalyzerQuadrupole or Triple Quadrupole (for MS/MS) nih.govshimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it typically does not require derivatization. sciex.com

Chromatographic Separation: Reversed-phase liquid chromatography is the most common separation technique for polar aromatic compounds. chromatographyonline.com A C18 stationary phase is frequently used, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a gradient mixture of water and an organic solvent, such as acetonitrile or methanol. chromatographyonline.comnih.gov The addition of a small amount of acid, like formic acid, to the mobile phase can improve peak shape and ionization efficiency. chromatographyonline.com

Ionization and Mass Analysis: The eluent from the LC column is directed to the mass spectrometer's ion source. For polar compounds like this compound, Electrospray Ionization (ESI) is a highly effective soft ionization technique. sciex.comresearchgate.net ESI can be operated in either positive or negative ion mode. Given the presence of acidic hydroxyl groups, negative ion ESI ([M-H]⁻) is often preferred for phenolic compounds, leading to high sensitivity. ekb.eg Atmospheric Pressure Chemical Ionization (APCI) is another suitable ionization method, particularly for compounds of medium polarity. sciex.comnih.gov

Tandem mass spectrometry (LC-MS/MS) is widely used for the quantification of trace levels of analytes in complex samples. chromatographyonline.comresearchgate.net It provides high selectivity and sensitivity by using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. researchgate.net

ParameterTypical ConditionReference
LC ColumnReversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) chromatographyonline.com
Mobile PhaseA: Water with 0.1% Formic Acid, B: Acetonitrile or Methanol (Gradient elution) chromatographyonline.com
Flow Rate0.2-0.5 mL/min
Ionization ModeElectrospray Ionization (ESI), negative or positive mode chromatographyonline.comresearchgate.net
Mass AnalyzerTriple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) copernicus.orgresearchgate.net
Scan ModeMultiple Reaction Monitoring (MRM) for quantification sciex.comresearchgate.net

Chemical Ionization Mass Spectrometry (CIMS) for Atmospheric Studies

Chemical Ionization Mass Spectrometry (CIMS) is a highly sensitive, real-time technique for detecting trace gases in the atmosphere. nih.govdtic.mil It is particularly valuable for monitoring highly oxygenated organic molecules (HOMs), which are products of the atmospheric oxidation of volatile organic compounds like naphthalene. nih.govrsc.org this compound, as a potential atmospheric oxidation product, can be monitored using this methodology.

Principle of Operation: CIMS operates by using reagent ions that undergo ion-molecule reactions with the analyte of interest. researchgate.net The choice of reagent ion determines the selectivity and sensitivity of the instrument for different classes of compounds. copernicus.org For the detection of highly oxygenated and nitrated compounds, nitrate (B79036) ion (NO₃⁻) CIMS is widely employed. nih.govcopernicus.org

In a typical NO₃⁻ CIMS instrument, nitrate reagent ions, often clustered with nitric acid ((HNO₃)nNO₃⁻), are generated and mixed with the sampled air in an ion-molecule reaction (IMR) chamber. nih.govcopernicus.org The target analyte, if it can form a more stable cluster with the nitrate ion than nitric acid, will displace the nitric acid molecule and form a cluster with the nitrate ion. nih.gov These newly formed cluster ions are then guided into a mass analyzer, commonly a Time-of-Flight (TOF) mass spectrometer, which allows for high-resolution mass analysis of the detected species. copernicus.org This "soft" ionization technique preserves the molecular integrity of the analyte, allowing for the determination of its elemental composition.

The sensitivity of CIMS can be influenced by the concentration of the reagent gas. rsc.org Reducing the concentration of the reagent gas, such as nitric acid in NO₃⁻ CIMS, can enhance the detection of less oxygenated species that might otherwise not be detected efficiently. nih.govrsc.org Other reagent ions, such as iodide (I⁻) and acetate (B1210297) (CH₃COO⁻), can also be used to selectively target different types of oxygenated organic compounds. copernicus.orgcore.ac.uk

ParameterTypical ConfigurationReference
Reagent IonNitrate (NO₃⁻) for highly oxygenated species nih.govcopernicus.org
Ion SourceX-ray or Polonium-210 (α-emitter) core.ac.uk
Ion-Molecule Reactor (IMR)Flow tube operated at or near ambient pressure core.ac.uk
Mass AnalyzerTime-of-Flight (TOF) for high mass resolution copernicus.orgcopernicus.org
Detection ModeReal-time monitoring of gas-phase species nih.gov
Key ApplicationDetection of atmospheric oxidation products and HOMs nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-Nitronaphthalene-2,7-diol, and how can regioselective nitration be optimized?

  • Methodology : Nitration of naphthalene diols typically involves nitrating agents (e.g., HNO₃/H₂SO₄) under controlled conditions. To achieve regioselectivity at the 1-position, steric and electronic factors must be balanced. Pre-functionalization of the naphthalene ring (e.g., hydroxyl groups at 2,7-positions) directs nitration to the less hindered 1-position. Reaction temperature (0–5°C) and stoichiometric ratios (HNO₃:substrate ~1:1) minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound .
  • Validation : Confirm regiochemistry using ¹H/¹³C NMR (e.g., NOE experiments) and compare with computational models (DFT calculations for charge distribution).

Q. How can the thermal stability and photoluminescent properties of this compound be characterized?

  • Thermal Analysis : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition thresholds. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., exothermic degradation peaks at ~375–416°C, as seen in analogous naphthalene diol derivatives) .
  • Photoluminescence : Use fluorescence spectroscopy (excitation: 300–400 nm) in solvents of varying polarity. Compare emission spectra with non-nitrated analogs (e.g., 2,7-dihydroxynaphthalene) to assess nitro group effects on π-conjugation and quenching .

Q. What are the acute toxicity profiles of this compound across exposure routes (oral, dermal, inhalation)?

  • Experimental Design : Follow OECD guidelines for acute toxicity testing. For oral LD₅₀, administer escalating doses to rodents (n=5/dose) and monitor mortality over 14 days. Dermal toxicity requires 24-hour occlusion studies in rabbits, assessing irritation and systemic absorption. Inhalation exposure (nebulized compound, 4-hour exposure) evaluates respiratory effects .
  • Data Interpretation : Compare results with structurally similar compounds (e.g., naphthalene derivatives showing hepatic/renal toxicity). Note discrepancies in species sensitivity (e.g., rodents vs. primates) .

Advanced Research Questions

Q. How do copolymers incorporating this compound monomers affect mechanical and optical properties?

  • Synthesis : Copolymerize with methacrylates (e.g., MMA) via free-radical initiation (AIBN, 70°C). Vary monomer feed ratios (1:5 to 1:20) to tune crosslinking density .
  • Property Analysis :

  • Mechanical : Dynamic mechanical analysis (DMA) measures storage modulus (E’) and glass transition temperature (Tg). Higher nitronaphthalene content increases rigidity but reduces flexibility.
  • Optical : UV-Vis and fluorescence spectra reveal redshifted emission (vs. non-nitrated copolymers) due to nitro group electron-withdrawing effects .

Q. What mechanistic insights explain contradictory findings in this compound’s genotoxicity across in vitro and in vivo models?

  • Hypothesis Testing :

  • In Vitro : Conduct comet assays (human hepatocytes) to detect DNA strand breaks. Nitro-reductase activity may convert the compound to reactive intermediates (e.g., nitroso derivatives) .
  • In Vivo : Use transgenic rodent models (e.g., gpt delta mice) to assess mutagenicity in target organs. Discordant results may arise from metabolic detoxification (e.g., glutathione conjugation) absent in vitro .
    • Resolution : Integrate physiologically based pharmacokinetic (PBPK) modeling to reconcile exposure-dose relationships .

Q. Which analytical techniques resolve structural ambiguities in nitro-substituted naphthalene diol derivatives?

  • Multi-Method Approach :

  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns (critical for nitro group orientation).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ for C₁₀H₇NO₄).
  • Vibrational Spectroscopy : IR bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) distinguish nitro regioisomers .

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Reactant of Route 1
1-Nitronaphthalene-2,7-diol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.